

LM985: A Technical Guide to its Biological Activity and Molecular Targets

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Compound of Interest

Compound Name: LM985

Cat. No.: B1674964

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Abstract

LM985, a synthetic flavonoid derivative, has demonstrated notable anti-tumor activity in preclinical models, primarily attributed to its rapid conversion to the active metabolite, flavone acetic acid (FAA/LM975). This document provides a comprehensive technical overview of the biological activity of **LM985**, detailing its effects on cancer cells and the tumor microenvironment. It consolidates quantitative data from key studies, presents detailed experimental protocols for in vitro and in vivo evaluation, and elucidates the compound's molecular targets and signaling pathways through structured diagrams. The primary mechanism of action of **LM985**/FAA is multifaceted, involving vascular disruption within the tumor and potent immunomodulatory effects mediated through the activation of the STING (Stimulator of Interferon Genes) pathway, leading to the production of cytokines such as interferons and tumor necrosis factor-alpha (TNF- α).

Introduction

LM985 (flavone acetic acid ester) is a water-soluble prodrug designed to improve the bioavailability of flavone acetic acid (FAA), a compound with significant anti-tumor properties in murine models. Early studies identified **LM985**'s efficacy against solid tumors, particularly colon adenocarcinomas. Its mechanism of action deviates from classical cytotoxic agents, targeting the tumor vasculature and stimulating an innate immune response, making it a subject of interest for novel cancer therapeutic strategies.

Biological Activity

The biological activity of **LM985** is intrinsically linked to its active metabolite, FAA. In vivo, **LM985** is rapidly hydrolyzed to FAA. The anti-tumor effects are a combination of direct, albeit modest, cytotoxicity at high concentrations and, more significantly, indirect effects on the tumor microenvironment.

In Vitro Cytotoxicity

LM985 and its metabolite FAA exhibit cytotoxic effects against various cancer cell lines, although typically at high concentrations. The following table summarizes the 50% inhibitory concentration (IC₅₀) values from a key study.

Compound	Cell Line	Cancer Type	IC ₅₀ (μg/mL)
LM985	WiDr	Colon Carcinoma	36 ± 4
LICR(LON)HN-3	Tongue Carcinoma	151 ± 3	
MCF7	Breast Carcinoma	86 ± 3	
K-562	Leukemia	140 ± 18	
LM975 (FAA)	WiDr	Colon Carcinoma	97 ± 7
LICR(LON)HN-3	Tongue Carcinoma	200 ± 10	
MCF7	Breast Carcinoma	171 ± 16	
K-562	Leukemia	> 500	
LM985	Normal Human Myeloid Progenitors	Normal Cells	134 ± 41
LM975 (FAA)	Normal Human Myeloid Progenitors	Normal Cells	76 ± 31

Data from Schroyens WA, et al. Eur J Cancer Clin Oncol. 1987.

In Vivo Anti-Tumor Activity

In vivo studies using murine colon adenocarcinoma models (MAC) have demonstrated the significant anti-tumor efficacy of **LM985**. The activity is more pronounced against subcutaneous tumors compared to ascitic tumors and is enhanced with repeated administration.

Tumor Model	Treatment Schedule	Outcome
MAC 13 (s.c.)	Single i.p. injection (Maximum Tolerated Dose)	Moderate activity
Repeated i.p. injection (day 7)	>90% tumor inhibition	
MAC 15A (s.c.)	Single i.p. injection (Maximum Tolerated Dose)	Moderate activity
MAC 26 (s.c.)	Single i.p. injection (Maximum Tolerated Dose)	Significant growth delay
Repeated i.p. injection (day 7)	Cures achieved	
MAC 15A (ascitic)	Single i.p. injection (Maximum Tolerated Dose)	No activity

Data from Double JA, et al. Br J Cancer. 1986.

Molecular Targets and Signaling Pathways

The primary molecular target of the active metabolite of **LM985**, flavone acetic acid (FAA), in mice is the Stimulator of Interferon Genes (STING) protein. FAA acts as a STING agonist, triggering a downstream signaling cascade that results in robust anti-tumor immune responses.

STING Pathway Activation

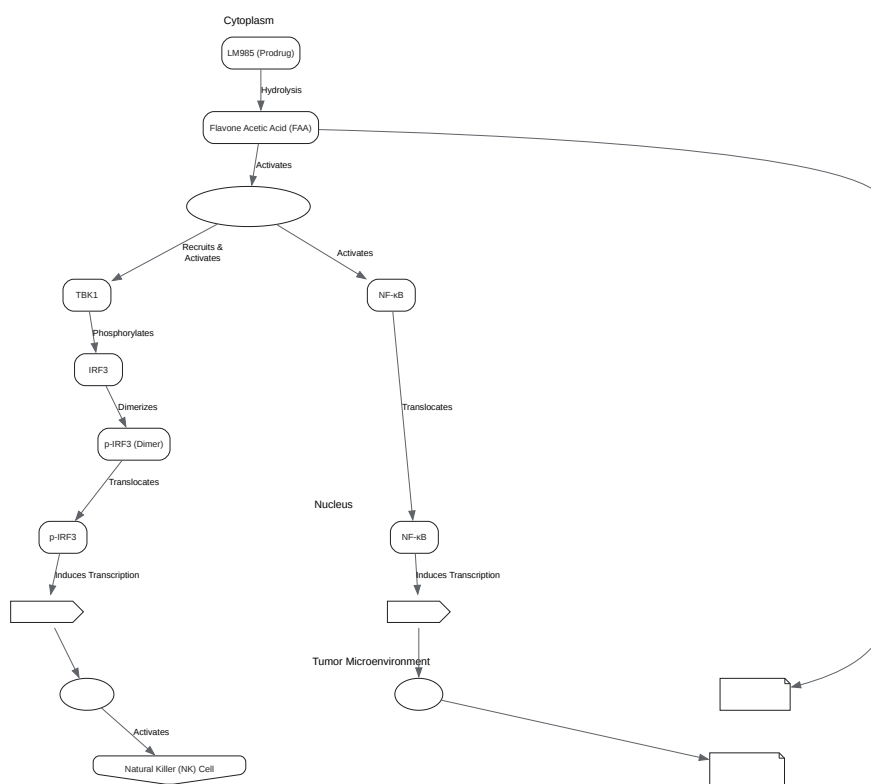
Activation of the STING pathway by FAA leads to the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFN- α/β).

Simultaneously, STING activation can also lead to the activation of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor. Activated NF- κ B

translocates to the nucleus and drives the expression of pro-inflammatory cytokines, most notably Tumor Necrosis Factor- α (TNF- α).

The induction of interferons and TNF- α orchestrates a multi-pronged attack on the tumor. This includes the recruitment and activation of natural killer (NK) cells, which contribute to direct tumor cell lysis, and a disruptive effect on the tumor vasculature, leading to hemorrhagic necrosis.

Furthermore, FAA has been shown to stimulate the production of nitric oxide (NO) and peroxynitrite within the tumor microenvironment, contributing to vascular damage and apoptosis of tumor cells.



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Caption: LM985/FAA signaling pathway via STING activation.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method for determining the cytotoxic effects of **LM985** and its analogues on cancer cell lines using a colorimetric assay based on the reduction of dimethylthiazol-2-yl-diphenyltetrazolium bromide (MTT).

Materials:

- Cancer cell lines (e.g., WiDr, MCF7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- **LM985** and LM975 (FAA)
- Dimethyl sulfoxide (DMSO) for drug dissolution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well flat-bottom microplates
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest exponentially growing cells and perform a cell count.
 - Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.

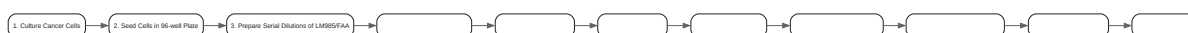
- Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Drug Treatment:
 - Prepare a stock solution of **LM985** and LM975 in DMSO.
 - Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
 - Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only controls.
 - Incubate the plates for the desired exposure time (e.g., 4-6 days).
- MTT Assay:
 - After the incubation period, add 10 µL of MTT solution to each well.
 - Incubate the plates for 4 hours at 37°C.
 - After the incubation, add 100 µL of the solubilization solution to each well.
 - Mix gently by pipetting to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
 - Plot the percentage of viability against the drug concentration and determine the IC₅₀ value using a suitable software.

Preparation

Treatment

Assay

Data Analysis

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Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Murine Colon Adenocarcinoma Model

This protocol outlines the establishment of a subcutaneous murine colon adenocarcinoma (MAC) tumor model to evaluate the anti-tumor efficacy of **LM985**.

Materials:

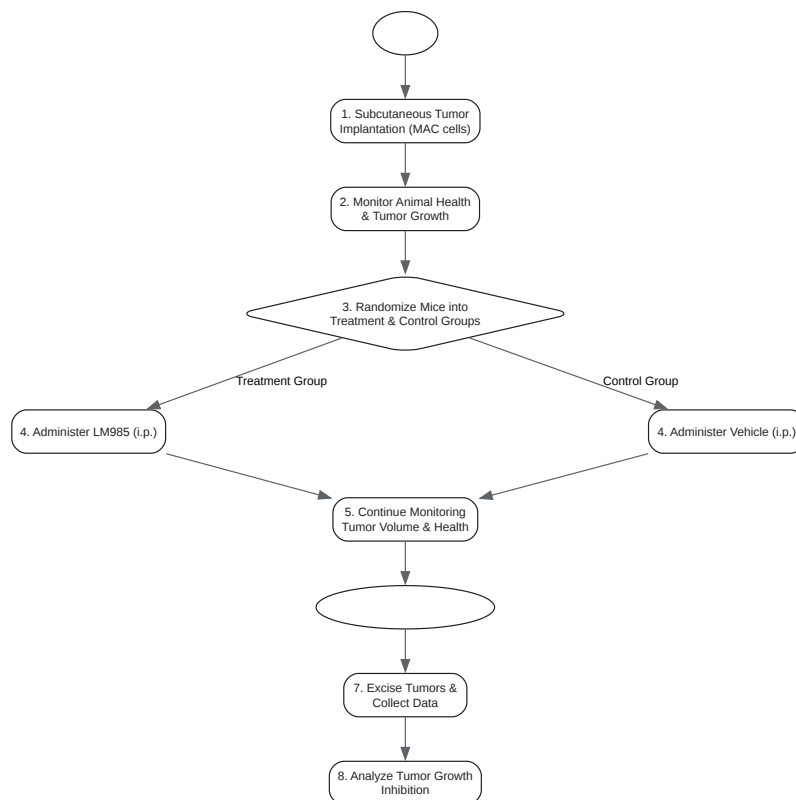
- Female BALB/c or other appropriate mouse strain (6-8 weeks old)
- MAC tumor fragments or cell suspension
- Sterile PBS or cell culture medium
- **LM985** for injection

- Sterile syringes and needles (25-27 gauge)
- Calipers for tumor measurement
- Animal housing and care facilities compliant with institutional guidelines

Procedure:

- Tumor Implantation:
 - Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
 - Shave the right flank of the mouse.
 - Inject subcutaneously 0.1-0.2 mL of the MAC tumor cell suspension (typically 1×10^6 cells) or implant a small tumor fragment (2-3 mm) into the shaved flank.
 - Monitor the animals for recovery from anesthesia.
- Animal Monitoring and Tumor Measurement:
 - House the animals under standard conditions with free access to food and water.
 - Monitor the general health of the animals daily, including body weight, behavior, and signs of distress.
 - Once tumors become palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$.
- Drug Administration:
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
 - Prepare the **LM985** solution for intraperitoneal (i.p.) injection at the desired dose.

- Administer the treatment according to the planned schedule (e.g., single dose or repeated doses). The control group should receive vehicle injections.
- Endpoint and Data Collection:
 - Continue monitoring tumor growth and animal health.
 - The experiment should be terminated when tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines, or if animals show signs of excessive morbidity.
 - At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
- Data Analysis:
 - Plot the mean tumor volume over time for each group.
 - Calculate tumor growth inhibition and assess the statistical significance of the differences between the treatment and control groups.



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Caption: Workflow for the in vivo murine colon adenocarcinoma model.

Conclusion

LM985, through its active metabolite flavone acetic acid, represents a class of anti-tumor agents with a unique mechanism of action. Its ability to disrupt tumor vasculature and stimulate an innate immune response via the STING pathway offers a compelling rationale for further investigation, potentially in combination with other cancer therapies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into **LM985** and related compounds, with the ultimate goal of translating these preclinical findings into effective clinical strategies.

- To cite this document: BenchChem. [LM985: A Technical Guide to its Biological Activity and Molecular Targets]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674964#lm985-biological-activity-and-targets\]](https://www.benchchem.com/product/b1674964#lm985-biological-activity-and-targets)

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